molecular formula C18H23N3O3S2 B2774724 N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide CAS No. 1423236-27-4

N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide

Cat. No. B2774724
CAS RN: 1423236-27-4
M. Wt: 393.52
InChI Key: XYIWHTBQCVGVLV-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide, also known as CTB, is a small molecule that has been extensively studied for its potential therapeutic applications. CTB is a potent inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which plays a key role in the regulation of cellular responses to hypoxia.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in the cellular response to hypoxia. By blocking this interaction, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide inhibits the transcriptional activity of HIF-1α and its downstream target genes, which are involved in angiogenesis, cell survival, and metabolism.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the protection against myocardial infarction, and the modulation of glucose metabolism. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to induce autophagy, a process that plays a key role in the cellular response to stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide is its potent inhibitory activity against the HIF-1α/p300/CBP pathway, which makes it a promising therapeutic agent for hypoxia-related disorders. However, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the research on N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to have synergistic effects with other anticancer agents, which opens up new possibilities for combination therapies. Finally, the role of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide in the modulation of autophagy and other cellular processes needs to be further explored.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves several steps, including the formation of the thiolane ring, the introduction of the piperidine-1-sulfonyl group, and the attachment of the benzamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, ischemic heart disease, and other hypoxia-related disorders. In cancer, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to inhibit tumor growth and metastasis by blocking the HIF-1α/p300/CBP pathway. In ischemic heart disease, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to protect against myocardial infarction by reducing hypoxia-induced apoptosis and inflammation.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-14-5-6-15(17(22)20-18(12-19)7-10-25-13-18)11-16(14)26(23,24)21-8-3-2-4-9-21/h5-6,11H,2-4,7-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIWHTBQCVGVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CCSC2)C#N)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide

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